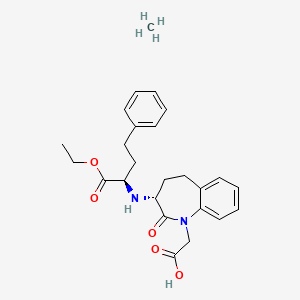![molecular formula C₁₂H₁₂N₂O₂ B1142176 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol CAS No. 61604-22-6](/img/structure/B1142176.png)
5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol: is an organic compound that belongs to the class of biphenyl derivatives This compound features two amino groups and two hydroxyl groups attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol typically involves the reduction of 5,5’-dinitro-[1,1’-biphenyl]-2,2’-diol. One common method includes the following steps :
Nitration: The starting material, 2,2’-dihydroxybiphenyl, is nitrated to form 5,5’-dinitro-[1,1’-biphenyl]-2,2’-diol.
Reduction: The dinitro compound is then reduced using a reducing agent such as powdered iron in ethanol to yield 5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol can undergo several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can produce acylated or sulfonated derivatives.
Scientific Research Applications
5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol depends on its specific application. In biochemical assays, the compound may interact with enzymes or other proteins through hydrogen bonding and π-π stacking interactions. These interactions can affect the activity of the target molecules and provide insights into their function .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-[1,1’-biphenyl]-3,3’-diol: Similar structure but with amino and hydroxyl groups in different positions.
5,5’-Diamino-[1,1’-biphenyl]-2,2’-diyl bis(trifluoromethanesulfonate): A derivative with trifluoromethanesulfonate groups.
Uniqueness
5,5’-Diamino-[1,1’-biphenyl]-2,2’-diol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-amino-2-(5-amino-2-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOXZDJKCBWKIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=C(C=CC(=C2)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)

![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)




